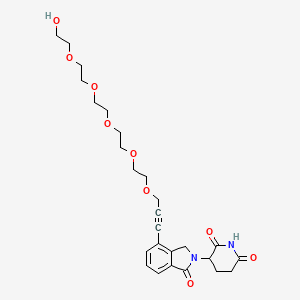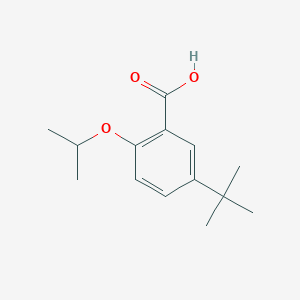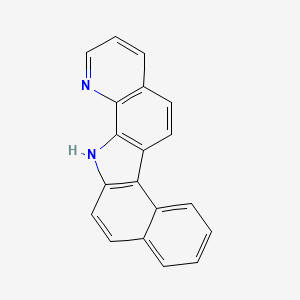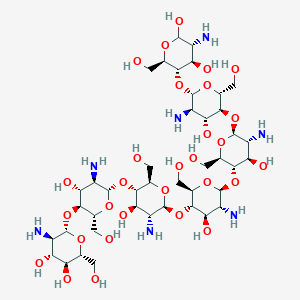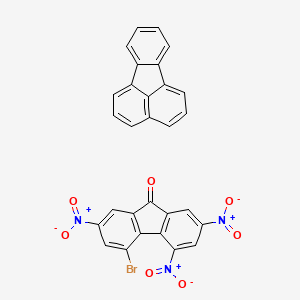
4-Bromo-2,5,7-trinitrofluoren-9-one;fluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,5,7-trinitrofluoren-9-one;fluoranthene is a complex organic compound known for its unique chemical structure and properties It is a derivative of fluorenone, substituted with bromine and nitro groups, which significantly alter its reactivity and applications
Vorbereitungsmethoden
The synthesis of 4-Bromo-2,5,7-trinitrofluoren-9-one;fluoranthene typically involves multi-step organic reactions. The process begins with the bromination of fluorenone, followed by nitration to introduce the nitro groups at specific positions on the aromatic ring. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
4-Bromo-2,5,7-trinitrofluoren-9-one;fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,5,7-trinitrofluoren-9-one;fluoranthene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine: While not extensively studied, its derivatives may have potential as pharmaceutical agents or biological probes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
Similar compounds to 4-Bromo-2,5,7-trinitrofluoren-9-one;fluoranthene include other substituted fluorenones and nitroaromatic compounds. These compounds share similar reactivity patterns but differ in their specific functional groups and positions of substitution. The uniqueness of this compound lies in its combination of bromine and multiple nitro groups, which confer distinct chemical and physical properties .
Vergleich Mit ähnlichen Verbindungen
- 2,4,7-Trinitrofluorenone
- 4-Bromo-2,7-dinitrofluorenone
- 2,5,7-Trinitrofluorenone
Eigenschaften
CAS-Nummer |
1183-08-0 |
|---|---|
Molekularformel |
C29H14BrN3O7 |
Molekulargewicht |
596.3 g/mol |
IUPAC-Name |
4-bromo-2,5,7-trinitrofluoren-9-one;fluoranthene |
InChI |
InChI=1S/C16H10.C13H4BrN3O7/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14;14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h1-10H;1-4H |
InChI-Schlüssel |
HHFJTOKPRAVRGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4.C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


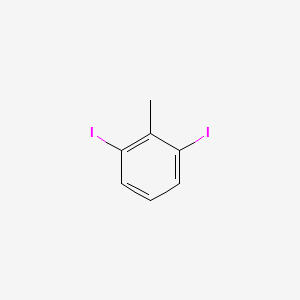


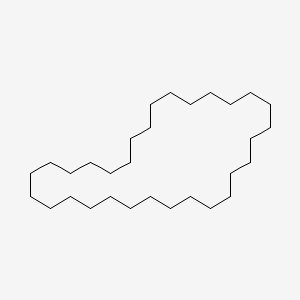
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[dichloro(phosphonato)methyl]phosphinate](/img/structure/B14758919.png)
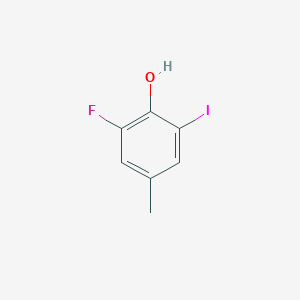

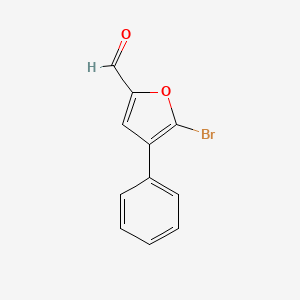

![(5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14758947.png)
